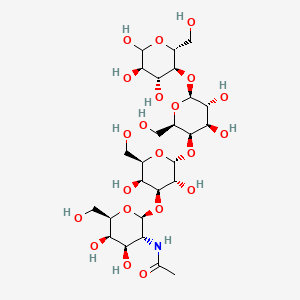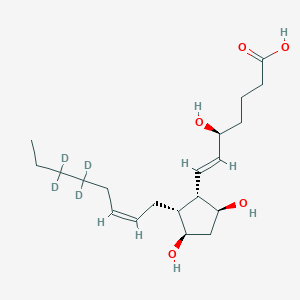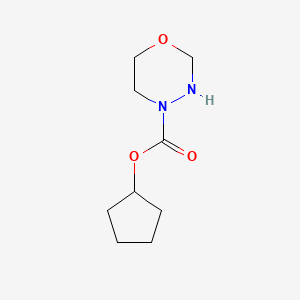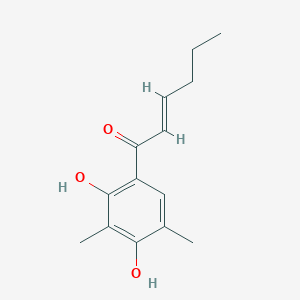
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one is an organic compound characterized by its phenolic structure and conjugated enone system. Compounds with similar structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxy-3,5-dimethylbenzaldehyde and hex-2-en-1-one.
Condensation Reaction: A base-catalyzed aldol condensation reaction is employed to form the enone linkage. Common bases used include sodium hydroxide or potassium hydroxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The enone system can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as UV-absorbing agents.
Mecanismo De Acción
The mechanism of action of (E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, while the enone system can undergo Michael addition reactions with nucleophiles. These interactions can modulate biological pathways and exert various effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(2,4-Dihydroxyphenyl)hex-2-en-1-one: Lacks the methyl groups on the aromatic ring.
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)but-2-en-1-one: Has a shorter alkyl chain.
Uniqueness
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one is unique due to the presence of both the phenolic hydroxyl groups and the conjugated enone system, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one |
InChI |
InChI=1S/C14H18O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h6-8,16-17H,4-5H2,1-3H3/b7-6+ |
Clave InChI |
NVCDMNDQOPHHAQ-VOTSOKGWSA-N |
SMILES isomérico |
CCC/C=C/C(=O)C1=C(C(=C(C(=C1)C)O)C)O |
SMILES canónico |
CCCC=CC(=O)C1=C(C(=C(C(=C1)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


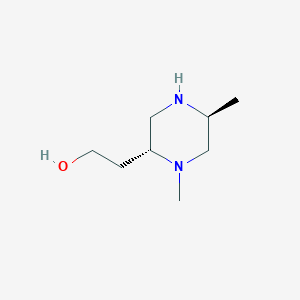



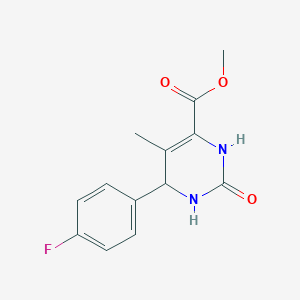

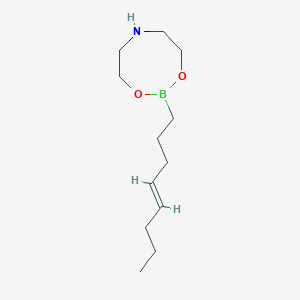
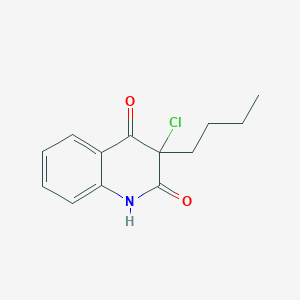

![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
